molecular formula C9H7F3N2O3S B13875060 3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate

3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate

Cat. No.: B13875060
M. Wt: 280.23 g/mol
InChI Key: MZVIGTAXLCUKMA-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate typically involves the reaction of 3-methyl-1H-indazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include cooling the reaction mixture to 0°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is employed in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with these targets by increasing its lipophilicity and facilitating membrane permeability. The indazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate is unique due to the presence of both the methyl group and the trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The trifluoromethanesulfonate group enhances the compound’s ability to participate in substitution reactions, while the methyl group can affect its binding interactions with biological targets .

Properties

Molecular Formula

C9H7F3N2O3S

Molecular Weight

280.23 g/mol

IUPAC Name

(3-methyl-2H-indazol-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3N2O3S/c1-5-8-6(14-13-5)3-2-4-7(8)17-18(15,16)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

MZVIGTAXLCUKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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